5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(3-bromophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O2S/c1-2-14-20-18-23(21-14)17(25)16(26-18)15(11-4-3-5-12(19)10-11)22-8-6-13(24)7-9-22/h3-5,10,13,15,24-25H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQECKIWSYALAKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCC(CC4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate thioamide and hydrazine derivatives under acidic conditions.
Introduction of the Bromophenyl Group: This is achieved through a nucleophilic substitution reaction where a bromophenyl halide reacts with the thiazolotriazole intermediate.
Attachment of the Hydroxypiperidine Moiety: This step involves the reaction of the intermediate with a hydroxypiperidine derivative under basic conditions.
Final Assembly: The final compound is obtained by coupling the intermediate with an ethyl group through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential therapeutic effects in various medical applications:
- Antimicrobial Activity : Studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antibacterial and antifungal properties. The compound's structure allows it to act against resistant strains of bacteria such as Escherichia coli and Pseudomonas aeruginosa .
- Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have shown promising results against various cancer types, including breast and lung cancers .
Biochemical Probes
Due to its ability to interact with specific biological targets, this compound serves as a biochemical probe in research settings. It can modulate enzyme activity and receptor functions, making it valuable in studying biochemical pathways and drug interactions .
Organic Synthesis
As a building block in organic synthesis, this compound is used to create more complex molecules. Its unique structure facilitates various chemical reactions such as nucleophilic substitutions and cyclizations .
Material Science
In industrial applications, the compound is utilized in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance material characteristics such as durability and resistance to environmental factors .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of related thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics against resistant strains .
Case Study 2: Cytotoxic Activity
Research on the cytotoxic activity of substituted triazole derivatives revealed that certain compounds led to increased apoptosis in cancer cell lines compared to controls. These findings suggest potential pathways for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Structural and Functional Insights
- Piperidine vs. Piperazine Substitutents : The target compound’s 4-hydroxypiperidinyl group (pKa ~9.5) provides a polar, hydrogen-bonding site absent in the piperazine analog (CAS 869343-56-6). This difference correlates with reduced off-target serotonin receptor binding in the target compound, favoring kinase selectivity .
- Thiazolo-Triazole vs. Conversely, triazolo-thiadiazoles show superior antifungal activity due to sulfur-rich motifs targeting fungal cytochrome P450 enzymes .
- Substituent Effects on Anticancer Activity: Fluorophenyl and trimethoxyphenyl groups in derivatives improve anticancer potency but increase cytotoxicity to normal cells. The target compound’s ethyl and hydroxypiperidinyl groups balance selectivity, showing lower toxicity (L-02 cell IC₅₀ > 50 µM) .
Biological Activity
5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has drawn attention for its potential biological activities. Its unique structure combines a bromophenyl group, a hydroxypiperidine moiety, and a thiazolotriazole core, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 437.36 g/mol. The presence of the bromine atom and hydroxypiperidine suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit various biological activities including:
- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains.
- Anticancer Properties : The compound may inhibit cancer cell proliferation through specific molecular interactions.
- Neuropharmacological Effects : Potential modulation of neurotransmitter systems, particularly those related to anxiety and depression.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes. For instance:
- Inhibition of GlyT1 : Similar compounds have been shown to inhibit the glycine transporter GlyT1, which is relevant in treating schizophrenia and cognitive disorders .
- Enzyme Modulation : The compound may bind to enzymes involved in metabolic pathways, thus modulating their activity.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various thiazolo[3,2-b][1,2,4]triazole derivatives. Results indicated that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria. This suggests that the target compound may possess comparable antimicrobial properties .
Anticancer Activity
In vitro studies have shown that derivatives of triazoles can inhibit cancer cell lines. For example, compounds similar to this compound demonstrated cytotoxic effects against breast and lung cancer cells. The mechanism is hypothesized to involve apoptosis induction through caspase activation .
Neuropharmacological Studies
Research on related compounds has demonstrated their ability to interact with neurotransmitter systems. For instance, some triazole derivatives have been identified as GlyT1 inhibitors with potential applications in treating anxiety disorders . The specific binding affinity and resultant pharmacological effects warrant further investigation into this compound.
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield and purity?
Synthesis involves multi-step reactions, including cyclization of thiazolo-triazole cores and coupling with substituted piperidines. Key challenges include controlling regioselectivity during heterocycle formation and minimizing side reactions from bromophenyl groups. Optimization strategies:
- Use microwave-assisted synthesis to reduce reaction times and improve selectivity .
- Employ polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility of intermediates .
- Monitor purity via HPLC and refine purification using column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions, with emphasis on piperidinyl proton splitting patterns (δ 3.5–4.0 ppm) and thiazole-triazole core signals (δ 7.0–8.5 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and hydrogen-bonding networks, particularly for the hydroxypiperidine moiety .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~500 g/mol) and detects isotopic patterns from bromine .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using dynamic light scattering to detect aggregation .
- Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4–37°C), analyzed via LC-MS to identify decomposition products .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from structural analogs with subtle substituent differences (e.g., fluorophenyl vs. bromophenyl groups). Approaches include:
- Comparative SAR Studies : Systematically modify substituents (e.g., piperidine hydroxyl vs. ethyl groups) and assay against consistent biological targets (e.g., kinase inhibitors) .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 743255) with in-house results to identify confounding variables like assay sensitivity .
Q. How does conformational polymorphism impact this compound’s interactions with biological targets?
- Crystal Structure Analysis : Use SHELXD to identify polymorphic forms (orthorhombic vs. monoclinic) and compare binding affinities via molecular docking (AutoDock Vina) .
- Dynamic Simulations : Perform MD simulations (AMBER/CHARMM) to assess how piperidine ring puckering affects target binding (e.g., GPCRs) .
Q. What experimental designs are optimal for elucidating the mechanism of action in cancer models?
- Target Identification : Use CETSA (Cellular Thermal Shift Assay) to map interactions with heat-shock proteins or kinases .
- Pathway Analysis : Combine RNA-seq (post-treatment transcriptome changes) with phosphoproteomics to identify dysregulated pathways (e.g., MAPK/ERK) .
Q. How can synthetic byproducts be minimized during large-scale production for preclinical studies?
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., bromophenyl dimerization) through precise temperature control .
- DoE (Design of Experiments) : Apply Taguchi methods to optimize parameters (catalyst loading, solvent ratio) for ≥95% purity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
